benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a 1,2,3-triazole ring, such as “benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone”, often interact with various biological targets. For instance, some 1,2,3-triazoles act as inhibitors of the cytochrome P450 enzymes .
Mode of action
The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical pathways
The interaction of 1,2,3-triazoles with their targets can affect various biochemical pathways. For example, inhibition of cytochrome P450 enzymes can impact the metabolism of other drugs and endogenous compounds .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety linked to a triazole and azetidine structure. Its molecular formula is C18H19N5O2S with a molecular weight of approximately 369.4 g/mol. The structural features contribute to its biological activity by enhancing lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Thiadiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance:
Compound | Cancer Type | Effect |
---|---|---|
Thiadiazole Derivative | Human leukemia (HL-60) | Induced apoptosis; decreased cell viability |
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione | Melanoma | Reduced tumor growth in xenografts |
Other derivatives | Ovarian and breast cancer | Inhibited proliferation |
A review noted that derivatives of benzo[c][1,2,5]thiadiazole showed significant anticancer activity across multiple models, suggesting that modifications to the thiadiazole ring could enhance efficacy against specific cancer types .
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Research indicates that thiadiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. Key findings include:
Bacteria | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.008 - 0.046 | High potency against resistant strains |
Escherichia coli | 0.03 - 0.06 | Effective inhibition observed |
Pseudomonas aeruginosa | 0.25 - 1.0 | Notable activity against biofilms |
These results demonstrate that the incorporation of cyclopropyl groups into the triazole structure can enhance antibacterial activity .
Antifungal Activity
Thiadiazole derivatives have also been evaluated for antifungal activity. Studies indicate that these compounds can inhibit fungal growth effectively:
- Case Study : A derivative showed significant inhibition against Candida albicans, with an IC50 value indicating effective antifungal properties.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair in bacterial cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Membrane Disruption : The lipophilicity allows it to penetrate cell membranes effectively, disrupting cellular homeostasis.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(10-3-4-12-13(5-10)18-23-17-12)20-6-11(7-20)21-8-14(16-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWDFDXUYYQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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